8-Iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Overview
Description
8-Iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a chemical compound with the molecular formula C8H4F3IN2 . It is a derivative of imidazo[1,2-a]pyridine, a class of fused nitrogen-bridged heterocyclic compounds .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade due to its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . A plausible mechanistic pathway includes the initial imine formation as the slowest step, followed by iodine catalyzed tautomerization, intramolecular cyclization, and oxidative aromatization .Molecular Structure Analysis
The molecular structure of this compound is confirmed by 1H NMR, 13C NMR, and high-resolution mass spectra (HRMS) .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridines are well-studied and include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Physical and Chemical Properties Analysis
This compound has a molecular weight of 312.03 . Its melting point is between 114 - 116 degrees Celsius .Scientific Research Applications
Structural and Molecular Characteristics
- The imidazo[1,2-a]pyridine group, known for its planarity and structural integrity, is characterized by a maximum deviation of 0.021 Å. This structural feature, along with the trifluoromethyl group and the disordered atoms, contributes to its distinctive properties and applications in various fields, such as material sciences and molecular engineering (Fun et al., 2011).
Therapeutic and Biological Applications
- Imidazo[1,2-a]pyridine is a notable scaffold in medicinal chemistry due to its versatile applications, including anticancer, antimicrobial, antiviral, and other therapeutic areas. This scaffold is incorporated in various marketed drugs and has spurred numerous structural modifications for novel therapeutic agents development (Deep et al., 2016).
Biological Studies and Synthetic Strategies
- Imidazo[1,2-a]pyridines have been synthesized for biological evaluations, particularly as analogs of phosphatidylinositol 3-kinase (PI3K) inhibitors, highlighting their importance in drug discovery and development (Gamage et al., 2019).
Chemical Synthesis and Modification
- The compound has been a focus of various synthetic strategies, aiming for functionalization and enhancement of its biological activities. These efforts underline its significance in pharmaceutical applications and the ongoing pursuit of more effective and targeted therapeutic agents (Ravi & Adimurthy, 2017).
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, the class of compounds to which it belongs, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Mode of Action
Imidazo[1,2-a]pyridines are often functionalized via radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Properties
IUPAC Name |
8-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3IN2/c9-8(10,11)5-3-6(12)7-13-1-2-14(7)4-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGFIGHYABOIOEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=C(C2=N1)I)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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